

Methoxyacetonitrile: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: **Methoxyacetonitrile**

Cat. No.: **B046674**

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This in-depth technical guide provides a comprehensive overview of the spectral data for **methoxyacetonitrile** (C_3H_5NO), a valuable building block in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering crucial insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **methoxyacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
4.25	s	2H	-CH ₂ -	CCl ₄
3.45	s	3H	-OCH ₃	CCl ₄

^{13}C NMR Spectral Data[1]

Chemical Shift (δ) ppm	Assignment	Solvent
116.5	-CN	Not specified
60.2	-CH ₂ -	Not specified
58.9	-OCH ₃	Not specified

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
2250	Strong	C≡N stretch (nitrile)
1450	Medium	C-H bend (alkane)
1110	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
71	100	[M] ⁺ (Molecular Ion)
41	High	[C ₂ H ₃ N] ⁺
40	Medium	[C ₂ H ₂ N] ⁺
29	Medium	[CHO] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of **methoxyacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation[2]

- Solvent Selection: Choose a suitable deuterated solvent in which **methoxyacetonitrile** is fully soluble (e.g., chloroform-d (CDCl_3), carbon tetrachloride (CCl_4))).
- Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of **methoxyacetonitrile** in 0.6-0.7 mL of the deuterated solvent.[3]
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Data Acquisition

- Instrument Setup: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)[4]

- Salt Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.
- Sample Application: Place a single drop of neat **methoxyacetonitrile** onto the surface of one salt plate.[4]

- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[4]

Data Acquisition[4]

- Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
- Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder.
- Data Collection: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization)[5][6]

- Sample Introduction: Introduce a small amount of **methoxyacetonitrile** into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is volatilized in the ion source.[7]
- Ionization: In the ion source, the gaseous **methoxyacetonitrile** molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$) and various fragment ions.[5][6]

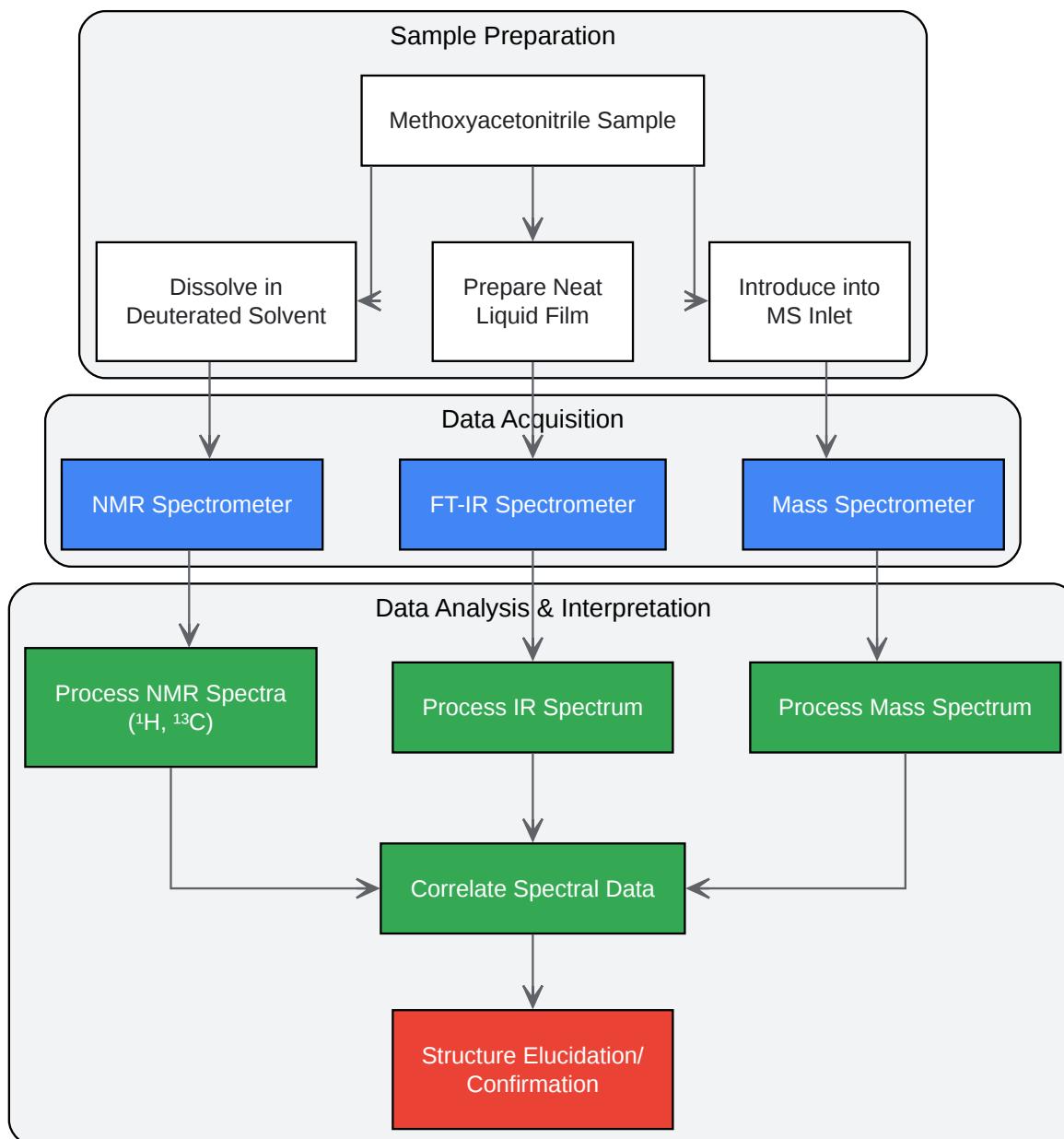
Mass Analysis and Detection

- Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
- Mass Separation: The accelerated ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methoxyacetonitrile**.

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Caption: Workflow for Spectroscopic Analysis of **Methoxyacetonitrile**.

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